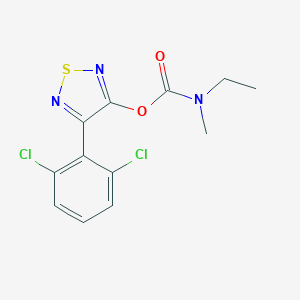
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related oxazolidin-2-one derivatives often involves starting materials such as amino acids or their esters, which are transformed through reactions with carbonyl compounds and subsequent cyclization steps. For example, compounds structurally related to (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one have been synthesized from valine ester, showcasing the versatility of amino acids in constructing the oxazolidinone scaffold through reactions with phenylmagnesium bromide and ethyl chlorocarbonate (Hintermann & Seebach, 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, derived from (R)- or (S)-valine, is used in the preparation of soluble N-acyl-oxazolidinones. These oxazolidinones have high melting points and pronounced crystallization tendency, facilitating purification without chromatography (Hintermann & Seebach, 1998).
Application in Asymmetric Synthesis
- This compound is integral in the synthesis of β2-amino acids, where its modification into benzyl N-[(benzyloxy)methyl]carbamate improves the impurity profile in aminomethylation (Brocklehurst et al., 2010).
- It is utilized in the asymmetric synthesis of α-alkyl and β-alkyl aldehydes, offering high diastereoselectivity and yield (Bull et al., 2003).
Advancements in Organic Synthesis
- The compound facilitates the Michael addition of optically active oxazolidinones for efficient synthesis of β-amino acids containing a cyclopropane ring (Es-Sayed et al., 1993).
- It has been used in conjugate addition reactions, producing enantiomerically pure 1,4-diols with high diastereoselectivity (Gaul & Seebach, 2002).
Crystal Structure and Mechanistic Insights
- Research has explored the self-addition products from its alkylation, providing insights into the mechanism of formation and crystal structures (Abell et al., 1996).
- Studies have been conducted on its synthesis, offering a method for the creation of new chiral auxiliaries (Alexander et al., 2001).
Novel Applications and Discoveries
- It has been a component in the discovery and optimization of potent Δ-5 desaturase (D5D) inhibitors, showing significant in vitro activity and high oral bioavailability (Fujimoto et al., 2017).
- Its derivative, (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one, has been shown effective for stereoselective conjugate additions in the asymmetric synthesis of compounds like Aplysillamide B (Davies et al., 1999).
Enhancing Diastereoselectivity in Reactions
- Research has focused on controlling diastereoselectivity in metal-catalyzed 1,3-dipolar cycloaddition involving this compound, offering valuable insights into reaction mechanisms (Desimoni et al., 1999).
Eigenschaften
IUPAC Name |
(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHANMSUSBZRCX-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584256 |
Source


|
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one | |
CAS RN |
191090-40-1 |
Source


|
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)


![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)



![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)
![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)
